molecular formula C32H47F5O4S B12392374 (7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol

(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B12392374
M. Wt: 625.8 g/mol
InChI Key: NQYWBGDKCPOMGL-VCYUMILXSA-N
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Description

The compound (7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol is a complex organic molecule It features a cyclopenta[a]phenanthrene core structure, which is a common motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the introduction of deuterium atoms and the attachment of the pentafluoropentylsulfonyl group. The process typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by selective deuteration and sulfonylation reactions. Common reagents used in these steps include deuterium gas, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The double bonds in the cyclopenta[a]phenanthrene core can be reduced to single bonds.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used to replace the sulfonyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the double bonds would result in a fully saturated cyclopenta[a]phenanthrene core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes due to its unique structure.

    Medicine: Potential use as a drug candidate or a diagnostic agent.

    Industry: Applications in materials science and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. The presence of the deuterium atoms and the pentafluoropentylsulfonyl group may enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol: Similar structure but without deuterium atoms.

    (7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol: Similar structure but without the sulfonyl group.

Uniqueness

The presence of deuterium atoms and the pentafluoropentylsulfonyl group makes this compound unique compared to its analogs

Properties

Molecular Formula

C32H47F5O4S

Molecular Weight

625.8 g/mol

IUPAC Name

(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+/m1/s1/i14D2,28D

InChI Key

NQYWBGDKCPOMGL-VCYUMILXSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F

Origin of Product

United States

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